Bienvenue dans la boutique en ligne BenchChem!

H-Trp-trp-gly-lys-lys-tyr-arg-ala-ser-lys-leu-gly-leu-ala-arg-OH

C3a receptor superagonist structure-activity relationship

(Trp63,Trp64)-C3a (63-77), also designated WWGKKYRASKLGLAR or E7, is a 15-residue synthetic peptide (C86H134N26O18, MW 1820.15 Da) engineered as a superagonist analog of the human complement anaphylatoxin C3a. It is derived from the C-terminal residues 63–77 of human C3a, with the key modification being substitution of the native residues at positions 63 and 64 with two tryptophanyl (Trp-Trp) residues, creating a bulky N-terminal hydrophobic unit that confers markedly enhanced receptor activation potency.

Molecular Formula C86H134N26O18
Molecular Weight 1820.182
CAS No. 130154-64-2
Cat. No. B589852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Trp-trp-gly-lys-lys-tyr-arg-ala-ser-lys-leu-gly-leu-ala-arg-OH
CAS130154-64-2
Molecular FormulaC86H134N26O18
Molecular Weight1820.182
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC5=CC=CC=C54)N
InChIInChI=1S/C86H134N26O18/c1-47(2)37-65(75(120)99-45-71(116)104-66(38-48(3)4)81(126)102-49(5)72(117)108-64(84(129)130)27-18-36-96-86(93)94)110-79(124)62(25-13-16-34-89)107-83(128)69(46-113)112-73(118)50(6)101-77(122)63(26-17-35-95-85(91)92)106-82(127)67(39-51-28-30-54(114)31-29-51)111-80(125)61(24-12-15-33-88)105-78(123)60(23-11-14-32-87)103-70(115)44-100-76(121)68(41-53-43-98-59-22-10-8-20-56(53)59)109-74(119)57(90)40-52-42-97-58-21-9-7-19-55(52)58/h7-10,19-22,28-31,42-43,47-50,57,60-69,97-98,113-114H,11-18,23-27,32-41,44-46,87-90H2,1-6H3,(H,99,120)(H,100,121)(H,101,122)(H,102,126)(H,103,115)(H,104,116)(H,105,123)(H,106,127)(H,107,128)(H,108,117)(H,109,119)(H,110,124)(H,111,125)(H,112,118)(H,129,130)(H4,91,92,95)(H4,93,94,96)/t49-,50-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1
InChIKeyWZZZEVMVZFWLNO-QYEYXIDWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Trp63,Trp64)-C3a (63-77) (CAS 130154-64-2): A Validated C3a Receptor Superagonist Peptide for Complement Pharmacology


(Trp63,Trp64)-C3a (63-77), also designated WWGKKYRASKLGLAR or E7, is a 15-residue synthetic peptide (C86H134N26O18, MW 1820.15 Da) engineered as a superagonist analog of the human complement anaphylatoxin C3a [1]. It is derived from the C-terminal residues 63–77 of human C3a, with the key modification being substitution of the native residues at positions 63 and 64 with two tryptophanyl (Trp-Trp) residues, creating a bulky N-terminal hydrophobic unit that confers markedly enhanced receptor activation potency [1]. The compound acts as a potent, selective agonist at the C3a receptor (C3aR), a G protein-coupled receptor implicated in inflammation, chemotaxis, and innate immunity [2]. As a chemically defined, HPLC-purified synthetic peptide available from multiple commercial vendors at ≥95% purity, it serves as a standardized pharmacological tool for probing C3aR signaling in vitro and in vivo .

Why Generic C3a Peptide Analogs Cannot Substitute for (Trp63,Trp64)-C3a (63-77) (CAS 130154-64-2) in Rigorous Research Protocols


C3a receptor (C3aR) agonists span a wide potency continuum—from the endogenous full-length C3a, to C-terminal octapeptide fragments retaining only 1–2% bioactivity, to hexapeptide agonists with micromolar EC50 values, to non-peptide modulators with mixed agonist/antagonist pharmacology [1][2]. Within this landscape, (Trp63,Trp64)-C3a (63-77) occupies a uniquely validated position: it is the single synthetic analog demonstrated in a systematic structure-activity study to exhibit the greatest biological potency among all peptides tested, achieving 12–15 times the activity of natural C3a in the canonical guinea pig platelet aggregation assay [1]. Its potency derives from a defined structural feature—the N-terminal Trp-Trp dipeptide—that enables cooperative engagement of both a primary effector binding site and a secondary hydrophobic binding site on C3aR, a mechanism not recapitulated by shorter fragments or non-peptide ligands [1]. Moreover, the peptide exhibits a distinctive cross-species potency profile that differs markedly from natural C3a, making species-matched analog selection critical for translational experimental designs [3]. These compound-specific attributes are detailed quantitatively below.

Quantitative Differentiation Evidence for (Trp63,Trp64)-C3a (63-77) (CAS 130154-64-2) Against Closest Analogs


Highest Biological Potency Among All Synthetic C3a Analogs in the Foundational SAR Study (Ember et al., 1991)

In the definitive structure-activity relationship (SAR) study by Ember et al. (1991), a systematic library of synthetic C3a peptide analogs was screened using the guinea pig platelet ATP-release/aggregation bioassay—the most robust functional readout available for C3aR activation at the time. Across all peptides tested, the Trp-Trp-substituted 15-mer (WWGKKYRASKLGLAR) exhibited the greatest absolute biological potency, achieving 12–15 times (1200–1500%) the activity of purified native human C3a [1]. By comparison, other superpotent analogs in the same study reached a maximum of 200–1500% of natural C3a potency, with no compound exceeding this peptide's maximal activity ceiling [1]. The enhanced potency was mechanistically attributed to optimal spacing between the N-terminal Trp-Trp hydrophobic unit and the C-terminal LGLAR primary binding motif, enabling cooperative two-site receptor engagement [1].

C3a receptor superagonist structure-activity relationship guinea pig platelet aggregation

Divergent Human vs. Mouse C3aR Potency Profile Distinct from Native C3a (Ames et al., 1997)

Ames et al. (1997) directly compared the calcium mobilization potency of (Trp63,Trp64)-C3a (63-77) (WWGKKYRASKLGLAR) with that of natural human C3a on both human (hC3aR) and mouse (mC3aR) receptors expressed in RBL-2H3 cells [1]. Natural C3a activated hC3aR with an EC50 of 0.24 nM and mC3aR with an EC50 of 1.3 nM, demonstrating a 5.4-fold preference for the human receptor. In striking contrast, the synthetic peptide was approximately 10-fold less active than C3a on the human receptor (peptide EC50 = 2.0 nM vs. C3a EC50 = 0.24 nM) but was essentially equipotent to C3a on the mouse receptor (peptide EC50 = 0.8 nM vs. C3a EC50 = 1.3 nM; ratio ≈ 1.6) [1]. Separately, in human neutrophils, the peptide exhibited an EC50 of 9.5 nM, compared with 0.77 nM for natural C3a [1]. This differential species selectivity is a unique pharmacological fingerprint not shared by natural C3a.

species selectivity C3aR calcium mobilization human-mouse receptor pharmacology

In Vivo Hemodynamic Specificity: C3aR-Mediated Hypertensive Response Distinct from C5aR-Mediated Hypotension (Proctor et al., 2009)

Proctor et al. (2009) conducted a direct comparative in vivo study in rats, infusing recombinant human C3a, the synthetic peptide WWGKKYRASKLGLAR, and recombinant C5a intravenously while monitoring systemic blood pressure and circulating neutrophil counts [1]. Both natural C3a and the synthetic peptide induced a rapid, transient, and concentration-dependent hypertensive response (increase in blood pressure), which was abolished by the nonpeptide C3aR antagonist SB-290157, confirming C3aR mediation [1]. In contrast, C5a infusion produced a hypotensive response with rapid and transient neutropenia—a pharmacologically distinct hemodynamic profile [1]. Both C3a and the peptide caused only a small initial drop in circulating neutrophils, followed by a rise at 90–120 min, further differentiating C3aR from C5aR activation [1]. In vitro, C3a and the peptide both selectively bound C3aRs and induced degranulation of C3aR-transfected RBL-2H3 cells in a dose-dependent manner [1].

in vivo pharmacology hemodynamics C3aR vs C5aR rat cardiovascular model

Approximately 600–1500× Potency Advantage Over the C-Terminal Octapeptide C3a (70-77) Fragment

C3a (70-77) (ASHLGLAR) is a commonly used octapeptide corresponding to the COOH-terminal eight residues of human C3a. Multiple independent sources consistently report that this octapeptide retains only 1–2% of the biological activity of full-length C3a across several bioassay systems, including guinea pig ileum contraction, rat mast cell degranulation, and vascular permeability assays [1]. By contrast, (Trp63,Trp64)-C3a (63-77) exhibits 1200–1500% of natural C3a activity in the platelet aggregation assay [2]. This represents an approximately 600–1500-fold potency differential between the two C-terminal peptide tools (1200–1500% vs. 1–2% of C3a activity), driven by the Trp-Trp N-terminal modification and the extended 15-residue length that preserves the secondary hydrophobic receptor binding site absent from the octapeptide [2].

C3a fragment potency C3a (70-77) octapeptide bioactivity comparison

Approximately 210-Fold Greater C3aR Potency vs. Hexapeptide Agonist FLPLAR in Human Receptor Assays

FLPLAR is a rationally designed hexapeptide C3aR agonist derived from C-terminal SAR studies, reported in the IUPHAR/BPS Guide to Pharmacology with a pEC50 of 6.4 (EC50 = 420 nM) at the human C3aR as measured by calcium mobilization [1]. (Trp63,Trp64)-C3a (63-77), tested under comparable conditions in RBL-2H3 cells expressing recombinant hC3aR, yields an EC50 of 2.0 nM [2]. This represents an approximately 210-fold greater potency for the 15-residue superagonist. The potency gap reflects the contribution of the N-terminal Trp-Trp hydrophobic unit and the extended peptide backbone, which together enable cooperative dual-site receptor binding—structural features absent in the shorter hexapeptide [3].

hexapeptide agonist FLPLAR C3aR agonist potency human C3a receptor

Established Commercial Purity and Characterization Standards Supporting Reproducible Experimental Results

(Trp63,Trp64)-C3a (63-77) is commercially available from multiple reputable peptide vendors with HPLC purity specifications consistently ≥95% (typically 95–98% range), supplied in lyophilized form with recommended storage at −20°C [1][2]. The molecular weight (1820.15 Da) and sequence (WWGKKYRASKLGLAR) are uniformly reported across vendors, and the peptide is offered as the trifluoroacetate salt [1][2]. This multi-vendor sourcing with consistent purity specifications reduces single-supplier dependency risk and supports inter-laboratory reproducibility—a procurement consideration distinct from custom-synthesized or single-source C3a analogs for which batch-to-batch variability data may be more limited. Solubility in DMSO (10 mM) is documented , and the compound's well-characterized physicochemical profile facilitates experimental planning.

peptide purity HPLC quality control commercial availability

Optimal Research and Procurement Application Scenarios for (Trp63,Trp64)-C3a (63-77) (CAS 130154-64-2)


C3aR Pharmacological Studies Requiring Maximal Achievable Agonist Potency from a Synthetic Peptide

For complement pharmacology laboratories conducting C3aR dose-response, receptor desensitization, or competitive binding studies, (Trp63,Trp64)-C3a (63-77) provides the highest validated agonist potency among all published synthetic C3a peptide analogs—12–15× the activity of natural C3a in functional bioassays [1]. This maximal potency translates to lower peptide consumption per experiment, extended dynamic range in dose-response curves, and the ability to achieve near-saturating receptor activation at sub-micromolar concentrations, making it the peptide tool of choice when experimental objectives require the strongest possible C3aR stimulus.

Cross-Species C3aR Pharmacology: Human vs. Mouse Receptor Comparative Studies

The unique species-dependent potency profile of this peptide—approximately equipotent to C3a at mouse C3aR (EC50 0.8 nM vs. 1.3 nM) but approximately 10-fold less potent at human C3aR (EC50 2.0 nM vs. 0.24 nM)—makes it a valuable differential probe for dissecting human vs. mouse C3aR pharmacology [2]. Researchers conducting translational complement studies that span human in vitro and mouse in vivo models must account for this reversed species selectivity; the peptide's well-characterized potency at both receptors enables calibrated cross-species experimental designs that generic C3a fragments cannot support.

In Vivo Cardiovascular and Inflammatory Models Requiring C3aR-Specific Pathway Activation Distinct from C5aR

In rat models of hemodynamic regulation and inflammation, (Trp63,Trp64)-C3a (63-77) produces a C3aR-mediated hypertensive response that is pharmacologically distinguishable from the hypotensive response mediated by C5aR activation [3]. When used in combination with the selective C3aR antagonist SB-290157, this peptide enables clean, interpretable dissection of C3aR-specific cardiovascular and neutrophil trafficking effects in vivo. This C3aR/C5aR pathway specificity is essential for researchers studying complement-driven hemodynamic or inflammatory mechanisms where receptor-level resolution is required.

Standardized C3aR Tool Compound Procurement for Multi-Site or Longitudinal Research Programs

For academic core facilities, CROs, or multi-site consortia running complement pharmacology assays over extended time periods, (Trp63,Trp64)-C3a (63-77) offers the practical advantage of multi-vendor commercial availability at consistent ≥95% HPLC purity with documented solubility, storage, and handling specifications . This standardization mitigates single-supplier dependency, supports competitive bulk pricing, and facilitates inter-laboratory protocol harmonization—procurement attributes that are critical for generating reproducible, publication-quality datasets across collaborating laboratories.

Quote Request

Request a Quote for H-Trp-trp-gly-lys-lys-tyr-arg-ala-ser-lys-leu-gly-leu-ala-arg-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.